molecular formula C21H23N3O5S B282586 2-{[4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide

2-{[4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide

Cat. No. B282586
M. Wt: 429.5 g/mol
InChI Key: UOZDIZUOHWKNJW-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-{[4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide is not fully understood. However, studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide exhibits cytotoxic effects on cancer cells, while having minimal effects on normal cells. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide in lab experiments is its potential as a selective anticancer agent. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on 2-{[4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide. One direction is to further investigate its mechanism of action to optimize its use as an anticancer and anti-inflammatory agent. Another direction is to study its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further research is needed to determine the safety and toxicity of this compound in animal models.

Synthesis Methods

The synthesis of 2-{[4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide involves the reaction of 3,4-dimethoxybenzaldehyde with ethylglyoxalate and ammonium acetate to form 4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazole-2-thiol. This intermediate is then reacted with 2-furylmethylamine and acetic anhydride to form the final product.

Scientific Research Applications

2-{[4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound exhibits anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has shown potential as an anti-inflammatory agent and has been studied for its potential use in the treatment of inflammatory diseases.

properties

Molecular Formula

C21H23N3O5S

Molecular Weight

429.5 g/mol

IUPAC Name

2-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-1-ethyl-5-oxoimidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C21H23N3O5S/c1-4-24-20(26)16(10-14-7-8-17(27-2)18(11-14)28-3)23-21(24)30-13-19(25)22-12-15-6-5-9-29-15/h5-11H,4,12-13H2,1-3H3,(H,22,25)/b16-10-

InChI Key

UOZDIZUOHWKNJW-YBEGLDIGSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/N=C1SCC(=O)NCC3=CC=CO3

SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)N=C1SCC(=O)NCC3=CC=CO3

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)N=C1SCC(=O)NCC3=CC=CO3

Origin of Product

United States

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